molecular formula C19H15NO4 B15193480 17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one CAS No. 108275-17-8

17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one

Cat. No.: B15193480
CAS No.: 108275-17-8
M. Wt: 321.3 g/mol
InChI Key: GLYPKDKODVRYGP-UHFFFAOYSA-N
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Description

17-methoxy-5,7-dioxa-13-azapentacyclo[118002,1004,8015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one is a complex organic compound with a unique pentacyclic structure It is characterized by its multiple ring systems and the presence of methoxy, dioxa, and aza groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pentacyclic structure. Common reagents used in these reactions include methoxy and aza precursors, along with catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying complex ring systems.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structure and reactivity.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dioxa-1-azapentacyclo[11.8.0.03,11.05,9.014,19]heneicosa-3,5(9),10,12,14,16,18-heptaen-2-one
  • 16,17,18-trimethoxy-5,7-dioxa-12-azapentacyclo[10.9.0.02,10.04,8.015,20]heneicosa-2,4(8),9,13,15,17,19-heptaen-11-one
  • 5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]heneicosa-1(21),2,4(8),9,15,17,19-heptaen-14-one

Uniqueness

What sets 17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one apart from similar compounds is its specific arrangement of methoxy, dioxa, and aza groups within the pentacyclic structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

108275-17-8

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one

InChI

InChI=1S/C19H15NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,6-9H,4-5,10H2,1H3

InChI Key

GLYPKDKODVRYGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C2C=C3C4=CC5=C(C=C4CCN3C=C2C1=O)OCO5

Origin of Product

United States

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